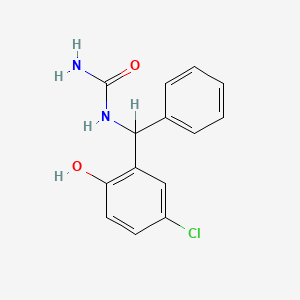

2-Hydroxyl-5-chlorobenzhydrylurea

Description

Structure

3D Structure

Properties

CAS No. |

160776-87-4 |

|---|---|

Molecular Formula |

C14H13ClN2O2 |

Molecular Weight |

276.72 g/mol |

IUPAC Name |

[(5-chloro-2-hydroxyphenyl)-phenylmethyl]urea |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-6-7-12(18)11(8-10)13(17-14(16)19)9-4-2-1-3-5-9/h1-8,13,18H,(H3,16,17,19) |

InChI Key |

MTTIYQGDEQOJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyl 5 Chlorobenzhydrylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons in the 2-Hydroxyl-5-chlorobenzhydrylurea molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the methine proton (the CH group connecting the rings to the urea (B33335) moiety), the hydroxyl proton, and the protons of the urea group (-NH-CO-NH₂). The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents, such as the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. patologiadual.eschemicalbook.com

A specific data table for the ¹H NMR of this compound cannot be generated as no experimental data has been found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key signals would include those for the carbonyl carbon of the urea group (typically in the 150-180 ppm range), the carbons of the aromatic rings, and the methine carbon. kemgmu.ru The positions of the signals for the carbons in the substituted phenyl ring would be affected by the chloro and hydroxyl groups. researchgate.net

A data table detailing the ¹³C NMR chemical shifts for this compound cannot be provided as no experimental spectrum is publicly available.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive structural assignment of this compound. A COSY spectrum would reveal proton-proton couplings, helping to assign protons on the same aromatic ring. arxiv.org An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as the phenyl rings to the methine carbon and the urea group. researchgate.netresearchgate.net

As no 2D NMR studies for this compound have been found, a detailed analysis of its structural elucidation using these methods cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching vibrations for the urea group (around 3300-3500 cm⁻¹), a strong C=O (carbonyl) stretching band for the urea (around 1630-1680 cm⁻¹), C-N stretching, and C-H stretching and bending vibrations for the aromatic and methine groups. The C-Cl stretching vibration would appear in the fingerprint region. researchgate.net

A data table of FT-IR absorption bands for this compound cannot be created due to the lack of available experimental data.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, being complementary to FT-IR, would provide further information on the molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the urea moiety. researchgate.net Analysis of the Raman spectrum would help to confirm the assignments made from the FT-IR spectrum and provide a more complete picture of the vibrational modes of the molecule.

Specific Raman spectral data for this compound is not available in the reviewed literature, precluding the generation of a data table and detailed analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk For organic molecules, the most common transitions involve the excitation of non-bonding (n) and pi (π) electrons to anti-bonding pi (π*) orbitals. shu.ac.uklibretexts.org

In the case of this compound, the presence of aromatic rings and a urea moiety constitutes a chromophoric system. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and potentially n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π systems of the phenyl and chloro-substituted phenyl rings. shu.ac.uk The n → π* transitions, which are generally weaker, can be attributed to the excitation of non-bonding electrons on the oxygen and nitrogen atoms of the hydroxyl and urea groups. upenn.edu

The solvent environment can influence the position and intensity of these absorption bands. Increasing solvent polarity often leads to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. shu.ac.uk A detailed analysis of the UV-Vis spectrum provides valuable information on the electronic structure and conjugation within the this compound molecule.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 400 | High |

| n → π | 280 - 400 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.orglibretexts.org In a mass spectrometer, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). uni.lu

For this compound (C₁₄H₁₃ClN₂O₂), the molecular ion peak (M⁺) would provide its exact molecular weight. The isotopic pattern of this peak would also be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry can yield the elemental composition with high accuracy.

The fragmentation of the molecular ion provides significant structural information. Common fragmentation pathways for a molecule like this compound could include:

Alpha-cleavage: Breakage of the bond adjacent to the hydroxyl group or the urea moiety. libretexts.org

Cleavage of the C-N bond of the urea group.

Loss of small neutral molecules such as water (H₂O) from the hydroxyl group or isocyanic acid (HNCO) from the urea group. libretexts.org

Fragmentation of the aromatic rings , leading to characteristic phenyl and chlorophenyl cations.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the different functional groups. acdlabs.com Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

| Ion | Predicted m/z |

| [M+H]⁺ | 277.07384 |

| [M+Na]⁺ | 299.05578 |

| [M-H]⁻ | 275.05928 |

| [M+H-H₂O]⁺ | 259.06382 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. Key information that can be obtained includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. researchgate.net

Unit Cell Dimensions: The lengths of the sides and the angles between them for the smallest repeating unit of the crystal. nih.gov

Intramolecular Geometry: Precise measurements of bond lengths and angles within the molecule, confirming the connectivity and conformation.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl and urea groups) and other non-covalent interactions that dictate the packing of molecules in the crystal.

While the search did not yield specific X-ray crystallography data for this compound, the principles of the technique remain applicable. The successful crystallization of the compound would be a critical step in obtaining this detailed structural information. nih.gov

| Crystallographic Parameter | Information Provided |

| Crystal System | Overall symmetry of the crystal (e.g., monoclinic, orthorhombic) nih.gov |

| Space Group | Detailed symmetry elements within the unit cell researchgate.net |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions of the repeating crystal lattice unit nih.gov |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell |

| Bond Lengths and Angles | Geometric details of the molecular structure |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and for assessing the purity of a synthesized compound. openaccessjournals.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. openaccessjournals.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. nist.gov For a compound like this compound, which has polar functional groups, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net The choice of stationary phase is crucial; a polar column would likely provide better separation for this polar analyte. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved by the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of the compound on the column is influenced by its hydrophobicity. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram, and the area under the peak can be used for quantification.

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| Gas Chromatography (GC) | Dimethylpolysiloxane (nonpolar) or Polyethylene glycol (polar) nist.gov | Inert gas (e.g., Helium, Nitrogen) openaccessjournals.com | Partitioning based on volatility and interaction with the stationary phase. libretexts.org |

| High-Performance Liquid Chromatography (HPLC) | C18-bonded silica (B1680970) (reversed-phase) | Water/Acetonitrile or Water/Methanol (B129727) mixture | Partitioning based on polarity and interaction with the stationary and mobile phases. |

Reaction Mechanisms and Chemical Transformations of 2 Hydroxyl 5 Chlorobenzhydrylurea

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in 2-Hydroxyl-5-chlorobenzhydrylurea is a critical site for chemical reactions, influencing both the reactivity of the aromatic ring and participating directly in transformations.

Electrophilic Substitution Reactions on the Hydroxyl Oxygen

The oxygen atom of the hydroxyl group, possessing lone pairs of electrons, can act as a nucleophile and react with electrophiles. This typically involves the substitution of the hydroxyl hydrogen.

O-Alkylation and O-Acylation: In the presence of a base, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. This ion can then readily react with alkylating or acylating agents. For instance, treatment with an alkyl halide (R-X) would lead to the formation of an ether, while reaction with an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O) would yield an ester. The general mechanism for these reactions involves the nucleophilic attack of the phenoxide on the electrophilic carbon of the alkylating or acylating agent. lew.ro

The efficiency of these reactions is influenced by the choice of base, solvent, and electrophile. Phase-transfer catalysis can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble electrophile. lew.ro

| Electrophile | Product Type | General Conditions |

| Alkyl Halide (R-X) | Ether (O-R) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., acetone, DMF) |

| Acyl Chloride (RCOCl) | Ester (O-COR) | Base (e.g., pyridine, triethylamine), Solvent (e.g., CH₂Cl₂, THF) |

| Acid Anhydride ((RCO)₂O) | Ester (O-COR) | Base (e.g., pyridine) or Acid Catalyst (e.g., H₂SO₄) |

Nucleophilic Attack at the Hydroxyl Carbon

Direct nucleophilic attack at the carbon atom bearing the hydroxyl group (the benzylic carbon) is a key reaction pathway for this molecule. The stability of the potential benzhydryl carbocation intermediate significantly influences this reactivity.

Substitution Reactions: The hydroxyl group itself is a poor leaving group. libretexts.orgmsu.edu Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated to a better leaving group. This can be achieved under acidic conditions, where the hydroxyl group is protonated to form a water molecule, which is an excellent leaving group. libretexts.orgmsu.eduunco.edu Subsequent attack by a nucleophile can proceed via either an Sₙ1 or Sₙ2 mechanism, although the formation of a resonance-stabilized secondary benzylic carbocation strongly favors the Sₙ1 pathway. chegg.comuni-muenchen.de

The solvolysis of diarylmethyl chlorides, which are structurally similar to the activated form of this compound, demonstrates the high reactivity of the benzylic position towards nucleophilic substitution. chegg.com

Reactivity of the Chloro Substituent

The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, under specific circumstances, it can undergo substitution.

Potential for Elimination Reactions

Elimination reactions involving the chloro substituent are generally not favored as they would disrupt the aromaticity of the benzene (B151609) ring. However, if the benzylic carbon were to be oxidized to a carbonyl group, the resulting α-chloro ketone could potentially undergo elimination reactions under basic conditions.

More relevant is the potential for elimination involving the benzylic hydroxyl group and a hydrogen atom from one of the phenyl rings, though this would require harsh conditions and is not a typical reaction pathway. A more plausible elimination scenario would involve the benzylic hydroxyl group and the hydrogen on the same benzylic carbon, leading to the formation of a double bond. This would require prior conversion of the hydroxyl group into a good leaving group. Benzylic halides are known to undergo E1 and E2 elimination reactions to form conjugated alkenes. youtube.comkhanacademy.org

Transformations Involving the Urea (B33335) Linkage

The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis under both acidic and basic conditions, and its nitrogen atoms can also participate in other chemical transformations.

Hydrolysis: The hydrolysis of the urea moiety would lead to the cleavage of the C-N bonds, resulting in the formation of 5-chloro-2-hydroxybenzhydrylamine, carbon dioxide, and ammonia (B1221849). The mechanism of basic hydrolysis of phenylureas has been investigated and is proposed to proceed through an addition-elimination pathway. rsc.orgresearchgate.net The rate of hydrolysis is influenced by pH and temperature.

Synthesis and Modification: The synthesis of N-benzoyl-N'-phenylurea, a related compound, can be achieved through various methods, including the reaction of N-chlorobenzamide with phenylisocyanate or the hydrolysis of N-benzoyl-N'-phenylthiourea. wikipedia.org These synthetic approaches suggest that the urea linkage in this compound could potentially be formed or modified through similar reactions.

Cyclization Reactions: The presence of the hydroxyl group in the ortho position to the benzhydrylurea (B1198726) side chain introduces the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, the hydroxyl group or the urea nitrogens could act as nucleophiles, potentially leading to the formation of heterocyclic structures. For instance, under certain conditions, benzhydrylurea derivatives can undergo cyclization to form various heterocyclic compounds. researchgate.net

Hydrolysis Pathways of the Urea Moiety

The urea functional group is susceptible to hydrolysis, a reaction that involves the cleavage of its C-N bonds by water. This process can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.

Under acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an amine result in the formation of a carbamic acid, which is unstable and decomposes to another amine and carbon dioxide. For this compound, this would ultimately yield 2-amino-4-chlorophenol, benzhydrylamine, and carbon dioxide.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate can then expel an amine anion, which is subsequently protonated by water. Similar to the acid-catalyzed pathway, this leads to the formation of a carbamic acid intermediate that decomposes.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the urea nitrogens. Electron-withdrawing groups can affect the stability of the intermediates and the electron density on the carbonyl carbon. The hydrolysis of hindered aromatic ureas can be rate-limited by the dissociation of the urea bond itself, a process that can be independent of pH in certain cases. illinois.edu

| Compound | Conditions | Rate Constant (k) |

|---|---|---|

| 1,3-Diphenylurea | Acidic | Data Not Available |

| Phenylurea | Neutral, 298 K | ~1.3 x 10-12 s-1 (Estimated) |

| Tetramethylurea | Neutral, 298 K | 4.2 x 10-12 s-1 |

Note: Data is illustrative and based on related compounds to demonstrate the slow nature of uncatalyzed urea hydrolysis.

Condensation and Cyclization Reactions

The structure of this compound offers possibilities for intramolecular condensation and cyclization reactions, particularly involving the hydroxyl group on the phenolic ring.

One potential pathway is an intramolecular nucleophilic attack of the phenolic hydroxyl group on the urea's carbonyl carbon. This type of reaction is often promoted by dehydrating agents or catalysts and would lead to the formation of a cyclic urethane (B1682113) (carbamate) derivative, specifically a benzoxazinone (B8607429) ring system. Such cyclizations are known in related systems and are a key strategy in the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org The feasibility of this reaction depends on the stereochemical arrangement that allows the hydroxyl group and the urea to come into proximity.

Furthermore, under specific catalytic conditions, such as those employing palladium catalysts, N-aryl ureas can undergo intramolecular cyclization to form various heterocyclic structures like benzoimidazolones. organic-chemistry.org For this compound, this could involve the nitrogen attached to the chlorophenyl ring and the adjacent aromatic C-H bond, although this is a less probable pathway without prior functionalization. The presence of the benzhydryl group may also influence the reaction pathways, potentially leading to other complex cyclized products under specific conditions.

Electrophilic Aromatic Substitution on Benzene Rings

The this compound molecule has two benzene rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the existing substituents on each ring.

The first ring is a 2-hydroxy-5-chlorophenyl group. It has two substituents:

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a strong +R (resonance) effect.

Chlorine (-Cl) group: This is a deactivating, ortho-, para-directing group. It withdraws electron density via a -I (inductive) effect but can donate electron density through a weaker +R effect.

The second ring is part of the benzhydryl group and is monosubstituted with the rest of the molecule. The bulky -(CH)-NH-CO-NH-R' group is generally considered electron-withdrawing and deactivating, directing incoming electrophiles to the meta-positions. The other phenyl ring on the benzhydryl group is unsubstituted and will react as benzene, although the large substituent may sterically hinder the ortho positions.

| Ring | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Ring 1 (Substituted Phenol) | -OH (at C2) | Strongly Activating | Ortho, Para |

| -Cl (at C5) | Deactivating | Ortho, Para | |

| Ring 2 (Benzhydryl) | -CH(Ph)-NH-CO-R | Deactivating | Meta |

Free Radical Reactions and Oxidation Pathways

The this compound molecule has several sites susceptible to free radical attack and oxidation.

The phenolic hydroxyl group is a primary target. It can be oxidized to a phenoxyl radical. Chlorinated phenoxyl radicals are known to be relatively stable due to resonance. mytutor.co.uk These radicals can then participate in various subsequent reactions, including dimerization or further oxidation, which can lead to the degradation of the aromatic ring.

The benzylic hydrogen on the benzhydryl carbon is particularly susceptible to abstraction by free radicals. The C-H bond at this position is weakened because the resulting benzhydryl radical is highly stabilized by resonance delocalization over the two phenyl rings. The bond dissociation energy (BDE) of the benzylic C-H in diphenylmethane (B89790) is significantly lower than that of a typical alkane C-H bond, indicating its higher reactivity. acs.org This radical can then react with oxygen to form a peroxyl radical, initiating a cascade of oxidative degradation reactions, potentially leading to the formation of a benzophenone (B1666685) derivative and cleavage of the C-C bond.

| Bond | Compound | BDE (kcal/mol) |

|---|---|---|

| C-H | Methane (CH4) | 104 |

| Benzylic C-H | Toluene (C6H5CH3) | 89 |

| Benzylic C-H | Diphenylmethane ((C6H5)2CH2) | ~81 |

| Phenolic O-H | Phenol (B47542) (C6H5OH) | 87 |

Mechanistic Studies of this compound Decomposition

The decomposition of this compound, particularly under thermal stress, is expected to follow pathways established for substituted phenylureas and benzhydryl compounds.

Theoretical studies on the thermal decomposition of phenylureas indicate that the primary pathway is a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine. acs.orgmdpi.com In this case, decomposition could yield either 2-hydroxyl-5-chlorophenyl isocyanate and benzhydrylamine, or diphenylmethyl isocyanate and 2-amino-4-chlorophenol, depending on which C-N bond cleaves. The relative stability of the resulting isocyanates and amines would determine the major products. Studies on 1,3-diphenyl urea show it decomposes to phenyl isocyanate and aniline (B41778) at temperatures above 350°C. mdpi.com

The initial decomposition products, particularly the isocyanates, are highly reactive and can undergo further reactions. For example, the isocyanate can react with any remaining urea to form biuret-like structures, or it can trimerize to form an isocyanurate. mdpi.com The presence of the hydroxyl group may also lead to intramolecular reactions with the initially formed isocyanate.

Computational Chemistry and Theoretical Investigations of 2 Hydroxyl 5 Chlorobenzhydrylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. wikipedia.org

Density Functional Theory (DFT) Studies for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. novapublishers.com For a molecule like 2-Hydroxyl-5-chlorobenzhydrylurea, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and determine the ground state electronic structure. nih.govchimicatechnoacta.ru These calculations provide insights into bond lengths, bond angles, and dihedral angles. For instance, studies on similar chloro-hydroxy-substituted aromatic compounds have successfully used DFT to compare theoretical and experimental structural parameters, often finding good agreement. nih.gov The presence of intramolecular hydrogen bonding, for example between the hydroxyl group and the urea (B33335) moiety, would be a key feature to investigate, as it significantly influences the molecule's conformation and properties. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. wikipedia.orgnovapublishers.com For this compound, ab initio calculations could be used to refine the energetic and structural information obtained from DFT. For example, in studies of systems with significant electron correlation or weak interactions, like hydrogen bonding or van der Waals forces, ab initio methods can provide a more reliable description. rsc.org Research on hydroxyl impurities in crystals has utilized ab initio methods to accurately determine energetically favorable configurations and understand bonding characteristics. researchgate.net

Calculation of Molecular Orbitals (HOMO/LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. malayajournal.org The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.netacadpubl.eu For this compound, DFT calculations would be used to determine the energies and spatial distributions of these frontier orbitals. malayajournal.org In similar molecules, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO might be distributed over the urea or benzhydryl moieties. nih.gov Analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack. acadpubl.eu

Table 1: Calculated Quantum Chemical Properties of a Related Molecule (2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime) malayajournal.org (Note: This data is for an illustrative compound and not this compound)

| Parameter | Value (eV) |

| HOMO Energy | -6.2695 |

| LUMO Energy | -2.5094 |

| Energy Gap (ΔE) | 3.7601 |

| Ionization Potential (I) | 6.2695 |

| Electron Affinity (A) | 2.5094 |

| Electronegativity (χ) | 4.3895 |

| Chemical Hardness (η) | 1.8800 |

| Chemical Softness (S) | 0.5319 |

| Electrophilicity Index (ω) | 5.1328 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with the environment, such as a solvent. nih.govyoutube.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important given the flexibility of the benzhydryl and urea groups. Ab initio molecular dynamics (AIMD) can be particularly insightful for understanding the dynamics of hydrogen bonding and proton transfer events, as demonstrated in studies of hydrated urea derivatives. mdpi.commdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com While predicting exact chemical shifts can be challenging, the relative shifts and trends are often accurately reproduced. pdx.eduacademie-sciences.fr For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the experimentally observed signals to specific atoms in the molecule. libretexts.orgyoutube.com The accuracy of these predictions can be influenced by the choice of computational method and the treatment of solvent effects. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT or ab initio methods is a standard procedure to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency). readthedocs.io The calculated harmonic frequencies are often systematically overestimated compared to experimental values and are therefore frequently scaled to improve agreement. nih.govunito.it For this compound, the calculated infrared (IR) and Raman spectra would show characteristic vibrational modes for the hydroxyl, carbonyl (from urea), C-Cl, and aromatic C-H bonds, aiding in the analysis of experimental spectra. nih.govq-chem.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers. For potential reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the potential energy surface. rsc.org By locating the transition state structures connecting reactants and products, the activation energy for a given reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical process. For example, in the study of glucose isomerization, DFT was used to elucidate the reaction pathways and the catalytic role of metal ions. mdpi.com

Solvent Effects Modeling on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the molecular structure, stability, and reactivity of a solute molecule like this compound. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, the polarity of the solvent would be expected to have a noticeable impact on its conformational preferences and electronic properties. For instance, in polar solvents, conformations that maximize the dipole moment of the molecule would likely be stabilized.

Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the quantum mechanical calculation. This method, while computationally more demanding, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org In the case of this compound, the hydroxyl and urea groups are capable of forming hydrogen bonds with protic solvents like water or methanol (B129727). These interactions can significantly affect the geometry and reactivity of the molecule. For example, a study on nitrophenols demonstrated that explicit solvent calculations could explain enhanced reactivity in specific solvents due to strong interactions with functional groups. rsc.org

Hypothetical Data on Solvent Effects:

To illustrate the potential impact of solvents on the properties of this compound, the following table presents hypothetical data based on typical trends observed in computational studies of similar molecules.

| Solvent (Dielectric Constant, ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | H-Bond Length (O-H···Solvent) (Å) |

| Gas Phase (ε=1) | 4.2 | 5.8 | N/A |

| Dichloromethane (ε=8.93) | 5.1 | 5.6 | N/A |

| Ethanol (B145695) (ε=24.5) | 6.3 | 5.4 | 1.85 |

| Water (ε=80.1) | 7.1 | 5.2 | 1.80 |

This table is illustrative and not based on experimental data for this compound.

The table demonstrates that with increasing solvent polarity, the dipole moment is expected to increase, indicating a greater charge separation within the molecule. The HOMO-LUMO gap, a measure of chemical reactivity, is likely to decrease in more polar solvents, suggesting increased reactivity. Furthermore, in protic solvents, the formation of hydrogen bonds is a critical factor influencing the molecular structure.

Advanced Computational Approaches for Complex Systems

The study of complex chemical systems, including the interactions of molecules like this compound with biological macromolecules or its behavior in condensed phases, necessitates the use of advanced computational methods. These approaches go beyond simple geometry optimizations and frequency calculations to explore dynamic processes and complex potential energy surfaces.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, diffusion, and interactions of this compound in a solvent or within a biological environment, such as a protein binding site.

Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems where a full quantum mechanical treatment is computationally prohibitive, QM/MM methods offer a viable alternative. In this approach, the chemically active region of the system (e.g., the this compound molecule and the immediate residues in an enzyme active site) is treated with a high level of quantum mechanics, while the remainder of the system is described using a less computationally expensive molecular mechanics force field. This hybrid method allows for the accurate study of reaction mechanisms and enzymatic catalysis involving the substrate.

Enhanced Sampling Techniques: To overcome the limitations of conventional MD simulations in exploring complex energy landscapes with high-energy barriers, enhanced sampling techniques such as Metadynamics and Umbrella Sampling can be employed. These methods accelerate the exploration of conformational space, allowing for the calculation of free energy profiles for processes like ligand binding or conformational changes.

Illustrative Application of Advanced Computational Methods:

The following table outlines how different advanced computational methods could be applied to study various aspects of this compound.

| Research Question | Proposed Computational Method | Expected Outcome |

| Conformational flexibility in water | Molecular Dynamics (MD) | Identification of dominant conformers and their populations. |

| Binding mode to a target protein | QM/MM Docking and MD | Prediction of the binding pose and key intermolecular interactions. |

| Free energy of binding to a receptor | Umbrella Sampling or Metadynamics | Quantitative estimation of the binding affinity. |

| Reaction mechanism with a biological target | QM/MM with transition state search | Elucidation of the reaction pathway and activation energies. |

This table provides hypothetical applications of advanced computational methods.

The integration of these advanced computational techniques provides a powerful framework for a comprehensive understanding of the chemical and biological behavior of this compound, from its fundamental molecular properties to its interactions within complex biological systems.

Structure Reactivity Relationships and Non Biological Functional Correlations of 2 Hydroxyl 5 Chlorobenzhydrylurea

Influence of Substituents on Chemical Reactivity Profiles

The reactivity of the 2-Hydroxyl-5-chlorobenzhydrylurea molecule is significantly modulated by the electronic and steric properties of its hydroxyl (-OH) and chloro (-Cl) substituents on one of the phenyl rings. These substituents influence the electron density distribution across the molecule, affecting reaction rates and the stability of intermediates.

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

The combined influence of these groups on the substituted phenyl ring results in a complex reactivity pattern. The powerful activating effect of the hydroxyl group is somewhat tempered by the deactivating chloro substituent. This electronic interplay also affects the acidity of the protons on the hydroxyl and urea (B33335) groups. The electron-withdrawing nature of the chlorine atom can increase the acidity of the phenolic proton. The reactivity of the benzhydryl carbon, particularly in reactions involving carbocation formation, is also influenced; electron-donating groups on the phenyl ring can stabilize a developing positive charge. yale.edu

Table 1: Summary of Electronic Effects of Substituents in this compound

| Substituent | Position (relative to C-1) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

| Hydroxyl (-OH) | 2 | Strong | Strong | Activating |

| Chloro (-Cl) | 5 | Strong | Weak | Deactivating |

Steric hindrance plays a crucial role in the chemical reactivity of this compound. The bulky benzhydryl group, along with the two phenyl rings, creates a sterically crowded environment that can impede the approach of reagents to certain reactive sites.

The ortho-hydroxyl group, while electronically activating, can sterically hinder reactions at the C-1 (benzhydryl) and C-3 positions of the ring. Studies on similarly substituted benzhydryl systems have shown that ortho substituents can significantly slow down reactions by preventing the molecule from adopting the necessary transition state geometry. cdnsciencepub.comresearchgate.net For example, in a potential nucleophilic attack at the benzhydryl carbon, the ortho-hydroxyl group could obstruct the incoming nucleophile's trajectory.

Conversely, steric hindrance can also enhance selectivity. In reactions where multiple products are possible, the sterically most accessible pathway is often favored. The conformation of the molecule, particularly the rotation around the C-C bond linking the benzhydryl carbon to the substituted ring, will expose or shield different reactive sites, thereby controlling the selectivity of a reaction.

Conformational Analysis and its Impact on Chemical Behavior

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical behavior. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. The most significant rotations are around the bonds connecting the phenyl rings to the central methine carbon and the bond between the methine carbon and the urea nitrogen.

A key structural feature is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the urea moiety (either the carbonyl oxygen or the N-H group). Such an interaction would create a pseudo-cyclic structure, significantly restricting conformational freedom and locking the molecule into a more planar and rigid arrangement. This has been observed in other complex organic molecules where intramolecular interactions dictate the predominant conformation in solution and in the solid state. ethz.chrsc.org

The stability of different conformers is influenced by a balance of steric repulsion between the bulky groups and stabilizing intramolecular forces. Computational modeling, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformations and the energy barriers between them. mdpi.com The accessibility of reactive sites is directly dependent on the dominant conformation. For instance, a conformation that exposes the urea N-H protons would favor reactions at that site, while a different conformer might make the hydroxyl group more accessible for reactions like etherification or esterification.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. chemrxiv.org For a molecule like this compound, a QSRR model could predict its reactivity based on calculated molecular descriptors.

Drawing from studies on the well-understood chemical space of benzhydrylium ions, a QSRR model for this compound class could be developed to predict, for example, the rate of a reaction involving the formation of a benzhydryl cation intermediate. researchgate.netnih.govacs.org

The development of such a model would involve:

Defining Reactivity: Experimentally measuring a reactivity parameter (e.g., reaction rate constant, k) for a series of related benzhydrylurea (B1198726) compounds with different substituents.

Calculating Descriptors: Using computational software to calculate a variety of molecular descriptors for each compound.

Building the Model: Employing statistical methods, such as multiple linear regression (MLR), to build an equation that links the descriptors to the reactivity.

Relevant descriptors for this compound would include electronic parameters (e.g., Hammett constants σ for the OH and Cl groups, calculated partial atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Table 2: Illustrative Descriptors for a Hypothetical QSRR Model of Substituted Benzhydrylureas

| Descriptor Type | Specific Descriptor Example | Information Encoded |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. |

| Partial Charge on Benzhydryl C | Electrophilicity of the reaction center. | |

| Dipole Moment | Overall molecular polarity. | |

| Steric | Molar Volume | Molecular size and bulk. |

| Surface Area | Accessibility of the molecule to reagents. | |

| Quantum Chemical | HOMO Energy | Electron-donating ability (nucleophilicity). |

| LUMO Energy | Electron-accepting ability (electrophilicity). |

Such a QSRR model would enable the in silico prediction of reactivity for new, unsynthesized derivatives, accelerating the discovery of compounds with desired chemical properties for material science applications. nih.gov

Intermolecular Interactions and Self-Assembly in Non-Biological Contexts

The functional groups in this compound are capable of forming a rich network of non-covalent interactions, which can drive self-assembly into ordered supramolecular structures in the solid state or in certain solvents. jst.go.jp The urea group is particularly adept at forming strong, directional hydrogen bonds. ccmu.edu.cn

Key potential intermolecular interactions include:

Hydrogen Bonding: The two N-H groups of the urea moiety and the O-H group are excellent hydrogen bond donors. The urea carbonyl oxygen (C=O) and the hydroxyl oxygen are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded chains or tapes, a common motif in urea-containing crystals and gels. bohrium.comrsc.org

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the self-assembled structures.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic atom like the carbonyl or hydroxyl oxygen of a neighboring molecule.

These interactions can guide the molecule to self-assemble into well-defined, one- or two-dimensional nanostructures, such as fibers, ribbons, or sheets. The final supramolecular architecture would depend on factors like solvent polarity and temperature. jst.go.jp

Table 3: Potential Intermolecular Interactions for Self-Assembly

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Self-Assembly |

| Hydrogen Bond | Urea (N-H), Hydroxyl (O-H) | Carbonyl (C=O), Hydroxyl (-OH) | Primary driving force for forming directional chains/sheets. jst.go.jpccmu.edu.cn |

| π-π Stacking | Phenyl Rings | Phenyl Rings | Stabilizes packing between assembled chains. |

| Halogen Bond | Chloro (C-Cl) | Carbonyl (C=O), Hydroxyl (-OH) | Provides additional directional control. |

| Dipole-Dipole | Entire Molecule | Entire Molecule | General cohesive forces. |

Relationship between Molecular Structure and Material Interface Interactions

The multifunctionality of this compound makes it a candidate for mediating interactions at material interfaces. The nature of its adsorption and binding to a surface would be dictated by the chemical properties of both the molecule and the substrate.

Polar/Hydrophilic Surfaces: On surfaces like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or metal oxides, the primary interaction would likely involve hydrogen bonding. biomedres.usacs.org The hydroxyl and urea groups could act as anchors, binding strongly to surface hydroxyl groups or oxygen atoms. This could be used to functionalize such surfaces, altering their wettability or providing sites for further chemical modification.

Non-Polar/Hydrophobic Surfaces: On non-polar surfaces, such as graphite, graphene, or certain polymers, the interaction would be dominated by van der Waals forces and π-π stacking between the molecule's phenyl rings and the surface.

Metallic Surfaces: The molecule could interact with metallic surfaces through d-π interactions involving the phenyl rings or through coordination of the oxygen or nitrogen lone pairs with the metal atoms. Functionalization of materials like MXene nanosheets with urea-containing molecules has been shown to enhance their adsorption capabilities for other species. ntu.edu.sgacs.org

The specific conformation adopted by the molecule upon adsorption would be crucial. It could lie flat on the surface, maximizing van der Waals contact, or it could stand up, anchored by one functional group while exposing another, creating a chemically modified surface with tailored properties.

Structure-Biodegradability Relationships and Environmental Fate (Non-Biological Degradation)

Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of this compound to hydrolysis under typical environmental pH conditions (pH 5-9) is predicted to be low. This stability is attributable to the nature of its constituent chemical bonds.

Urea Linkage: The urea functional group (-NH-C(O)-NH-) is generally resistant to hydrolysis due to the resonance stabilization of the amide-like bonds. Cleavage of this bond typically requires more extreme conditions, such as strong acids or bases, or enzymatic action, which falls outside the scope of non-biological degradation.

Aryl-Chloride Bond: The carbon-chlorine bond on the benzene (B151609) ring is robust. Aryl halides are notably resistant to nucleophilic substitution reactions like hydrolysis under ambient environmental conditions.

Benzhydryl Group: The ether and carbon-carbon bonds within the benzhydryl structure are stable and not susceptible to hydrolysis.

Hydroxyl Group: The phenolic hydroxyl group (-OH) itself is stable. While the 2'-hydroxyl group in RNA is known to catalyze the cleavage of the adjacent phosphodiester bond, the hydroxyl group in this compound is not positioned to facilitate intramolecular catalysis of the distant urea linkage. researchgate.netwikipedia.org

Table 1: Predicted Influence of Structural Features on Non-Biological Degradation of this compound

| Functional Group/Moiety | Predicted Hydrolytic Stability | Predicted Photolytic Reactivity | Rationale |

|---|---|---|---|

| Urea Linkage | High | Low | Resonance stabilization; lacks a significant chromophore for direct photolysis. |

| Chlorinated Benzene Ring | High | High | Strong C-Cl bond resists hydrolysis. The aromatic system is a primary chromophore; C-Cl bond is susceptible to reductive photodechlorination. researchgate.net |

| Hydroxylated Benzene Ring | High | High | Phenolic -OH is stable. The aromatic system is a primary chromophore; the -OH group can influence reactivity with photogenerated radicals. pjoes.com |

| Benzhydryl Group | High | Moderate | Stable C-C and C-H bonds. The two phenyl rings act as chromophores that absorb UV radiation. |

Photodegradation

Photodegradation, or photolysis, is expected to be the principal non-biological pathway for the transformation of this compound in the environment. This process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its excitation and subsequent decomposition. The structure of this compound contains multiple chromophores—the substituted benzene rings—that are capable of absorbing light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The absorption of a photon can elevate the molecule to an excited state, potentially leading to bond cleavage. A likely pathway is the reductive dechlorination of the chlorinated phenyl ring, a common photodegradation route for many chlorinated aromatic compounds. researchgate.net

Indirect Photolysis: Indirect photolysis is often a more dominant and rapid degradation process in natural waters. nih.gov This mechanism involves the absorption of light by other substances present in the environment, known as photosensitizers, such as dissolved organic matter (DOM), nitrate, and bicarbonate. These sensitizers, upon excitation, generate highly reactive transient species, most notably hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet state DOM (³DOM*). nih.govmdpi.com

The electron-rich phenolic ring and the urea moiety in this compound would be susceptible to attack by these potent oxidizing agents, particularly hydroxyl radicals. pjoes.com Research on structurally similar compounds, such as benzotriazole (B28993) UV stabilizers which also possess hydroxylated phenyl groups, has shown that indirect photodegradation via ³DOM* is a dominant elimination pathway in coastal seawaters. nih.gov The half-life for such processes can range from hours to days depending on water chemistry and sunlight intensity. nih.gov For instance, the photodegradation half-life of 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) in estuarine waters was estimated to be between 24 and 50 hours. nih.gov

The degradation of this compound through photolysis would likely result in a complex mixture of transformation products. Potential reactions include dechlorination, hydroxylation of the aromatic rings, and oxidation or cleavage of the benzhydryl and urea components.

Table 2: Illustrative Non-Biological Degradation Half-Lives of Structurally Related Compounds

| Compound | Degradation Process | Conditions | Half-Life (t½) | Reference |

|---|---|---|---|---|

| Chlorothalonil | Direct Photolysis | Aqueous solution, simulated sunlight | 33–37 minutes | researchgate.net |

| Chlorothalonil | Hydrolysis | pH 7 buffer | 1.1 days | researchgate.net |

| 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) | Indirect Photolysis | Coastal seawater, simulated sunlight | 24.38–49.66 hours | nih.gov |

| Phenanthrene | Biodegradation | Water sample | 28 hours | pjoes.com |

| Pyrene | Biodegradation | Water sample | 12 days | pjoes.com |

This table is for illustrative purposes to provide context on degradation rates of compounds with similar functional groups or environmental behavior. Rates for this compound may vary.

Advanced Derivatives and Analogues of 2 Hydroxyl 5 Chlorobenzhydrylurea

Design Principles for Novel Derivatives with Modified Chemical Properties

The design of novel derivatives of 2-hydroxyl-5-chlorobenzhydrylurea is guided by established principles of medicinal chemistry aimed at modulating physicochemical and pharmacological properties. The urea (B33335) functionality is a key structural feature, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for drug-target interactions. nih.govresearchgate.netresearchgate.net Modifications are strategically planned to enhance properties such as solubility, permeability, metabolic stability, and target affinity.

Key design strategies include:

Modulation of Hydrogen Bonding: The hydrogen bonding capability of the urea group can be fine-tuned by introducing electron-donating or electron-withdrawing groups on its substituents. nih.gov This influences the molecule's self-association properties and solubility. nih.gov

Bioisosteric Replacement: The urea or hydroxyl functionalities can be replaced with bioisosteres to improve metabolic stability or alter binding modes. For instance, replacing a lactam with a cyclic urea can maintain hydrogen-bonding capabilities while enhancing physicochemical properties. biomedres.us

Structure-Activity Relationship (SAR) Studies: SAR is explored by systematically altering different parts of the molecule. acs.org For instance, introducing bulky, hydrophobic groups like a benzhydryl group with piperazine (B1678402) can increase lipophilicity. mdpi.com The nature and position of substituents on the aromatic rings of the benzhydryl group are critical for activity.

Conformational Restriction: The urea functionality imposes a degree of conformational restriction due to resonance. nih.gov Introducing cyclic structures or bulky groups can further constrain the molecule's conformation, potentially leading to higher selectivity for a specific biological target.

The following table outlines common design considerations for modifying the this compound scaffold.

| Molecular Component | Design Principle | Desired Outcome |

| Benzhydryl Moiety | Introduction of various substituents (e.g., halogens, alkyl, alkoxy) on the phenyl rings. | Modulate lipophilicity, electronic properties, and steric interactions. |

| Urea Linkage | N-alkylation, N-arylation, or incorporation into a heterocyclic system. | Alter hydrogen bonding capacity, solubility, and metabolic stability. nih.govukri.org |

| Hydroxyl Group | Esterification, etherification, or replacement with other functional groups (e.g., amine, thiol). | Modify polarity, hydrogen bonding, and potential for prodrug strategies. |

| Chlorine Atom | Replacement with other halogens (F, Br, I) or other small electron-withdrawing groups. | Fine-tune electronic effects and binding interactions. |

Synthesis of Structurally Modified Benzhydryl Moieties

One common approach involves the nucleophilic addition of organometallic reagents to benzaldehydes or the arylation of aldimines. For example, functionalized aryl nucleophiles, released from silicon-protected aryl-substituted diazenes, can react with benzaldehyde-derived imines to form benzhydryl-substituted amines. acs.org Another method describes the addition of benzhydryllithium or benzhydrylmagnesiate reagents to 2-pyridones to create C4-benzhydryl-functionalized dihydropyridinones. mdpi.com

A general method for synthesizing symmetrical bis(benzhydryl)ethers from corresponding benzhydrols has been developed using a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions, showcasing a way to link benzhydryl units. nih.gov For creating libraries of compounds, functionalized benzhydrylamine linkers can be grafted onto solid supports, which facilitates the synthesis of complex molecules like peptide amides. nih.gov

The table below summarizes selected synthetic routes for modifying the benzhydryl group.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Benzhydryllithium/magnesiate, 2-pyridones | C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones mdpi.com |

| Aldimine Arylation | Silicon-protected aryl-diazenes, potassium trimethylsilanolate | Benzhydryl-substituted amines acs.org |

| Etherification | Benzhydrols, p-toluenesulfonyl chloride | Symmetrical bis(benzhydryl)ethers nih.gov |

| Solid-Phase Synthesis | Functionalized benzhydrylamine linkers, PAM resins | Resin-bound benzhydryl amines for further elaboration nih.gov |

Alterations to the Urea Linkage and Substituents

The urea linkage (–NH–CO–NH–) is central to the structure and is a primary site for modification to create analogues with diverse properties. nih.gov Traditional synthesis of ureas often involves the reaction of an amine with an isocyanate. acs.org However, due to the limited commercial availability of many isocyanates and the toxicity of reagents like phosgene (B1210022), alternative methods are frequently employed. nih.govacs.org

Safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) are widely used to prepare unsymmetrical ureas. nih.gov CDI reacts with an amine to form an activated intermediate, which then reacts with a second amine to yield the final urea derivative. nih.gov Another approach involves the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source to generate an isocyanate intermediate in situ, which is then trapped to form the urea. thieme-connect.com

The urea moiety can also be incorporated into heterocyclic systems, which can act as bioisosteres and modulate the compound's properties. biomedres.us For example, pyrimidin-4-ylureas have been designed as monocyclic mimics of bicyclic kinase inhibitors. nih.gov

The following table details methods for altering the urea linkage.

| Method | Reagents/Approach | Description |

| Isocyanate-based | Amine + Isocyanate | Classic method for forming N,N'-disubstituted ureas. acs.org |

| Phosgene-Free | Amine 1 + N,N'-Carbonyldiimidazole (CDI), then Amine 2 | A safer, two-step, one-pot synthesis of unsymmetrical ureas. nih.gov |

| Hofmann Rearrangement | Primary Amide + Phenyliodine diacetate (PIDA), Ammonia | In situ generation of isocyanate from an amide for urea synthesis. thieme-connect.com |

| CO₂-based | Amines + CO₂ + Dehydrating agent | An environmentally benign approach using carbon dioxide as a C1 source. acs.orgorganic-chemistry.org |

| Cyclization | Biginelli Reaction | A multicomponent reaction to form dihydropyrimidinones, which are cyclic ureas. researchgate.net |

Stereochemical Variations and Isomeric Studies

The benzhydryl carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S isomers). The biological activity of chiral molecules often resides in a single enantiomer, making the study and synthesis of stereochemically pure isomers crucial. acs.org

The synthesis of enantiomerically pure benzhydryl amines is a significant challenge. acs.org Asymmetric methods are required to control the stereochemistry at the newly formed chiral center. One approach involves the kinetic resolution of a racemic mixture. For instance, racemic 2-benzhydryl-3-quinuclidinone can be treated with a chiral organic acid, such as L-tartaric acid, to selectively precipitate the salt of one isomer, allowing for their separation. google.com

Pharmacological studies of different stereoisomers often reveal significant differences in activity. For example, in a study of pyrrolidine‐2,5‐dione‐acetamides, the R(+) enantiomer of a compound showed greater anticonvulsant activity than its corresponding S(-) enantiomer. researchgate.net Such isomeric studies are essential for understanding the three-dimensional requirements of the biological target and for developing more potent and selective agents.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. acs.orgiau.ir They are highly efficient, atom-economical, and ideal for generating libraries of structurally diverse compounds. mdpi.com The urea scaffold is well-suited for synthesis via MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can produce complex, peptide-like structures. organic-chemistry.orgacs.org

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netyoutube.com

The Ugi four-component reaction (U-4CR) adds a primary amine to the Passerini components, resulting in an α-acylamino carboxamide. youtube.comnih.gov

These reactions are highly versatile and can be used to rapidly assemble a wide range of urea analogues by varying the starting components. dovepress.comnih.gov For example, a library of urea-based molecules can be synthesized from a piperidin-4-one moiety, an isocyanate, and other building blocks in a continuous flow system. mdpi.com The Biginelli reaction is another important MCR that condenses an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, which are cyclic urea derivatives with significant biological relevance. researchgate.netrsc.org

Methodologies for High-Throughput Synthesis of Analogues

High-throughput synthesis (HTS) enables the rapid generation of large libraries of compounds for biological screening, accelerating the drug discovery process. nih.gov These methodologies are based on parallel synthesis, where multiple reactions are run simultaneously, often in microtiter plates. nih.govbenthamdirect.com

Several HTS workflows have been developed for the synthesis of urea derivatives. One method involves the parallel synthesis of ureas from amines and carbon dioxide under mild conditions using a synthesizer block. acs.orgnih.gov Another approach uses carbamoyl (B1232498) imidazolium (B1220033) salts as stable, storable building blocks that react with various amines to produce libraries of tri- and tetrasubstituted ureas. benthamdirect.com

Solid-phase organic synthesis (SPOS) is another powerful technique for HTS, where molecules are built on a resin support, simplifying purification as excess reagents can be washed away. nih.gov This has been applied to the synthesis of libraries containing both urea and other pharmacologically relevant motifs like thiohydantoin. nih.govresearchgate.net A recently developed C(sp³)–H isocyanation protocol allows for the direct conversion of benzylic C-H bonds into isocyanates, which can then be coupled with a diverse set of amines in a high-throughput format without purification of the intermediate. rsc.org This method is particularly relevant for creating libraries based on the benzhydryl scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Hydroxyl-5-chlorobenzhydrylurea, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehyde derivatives (e.g., 5-chloro-2-hydroxybenzaldehyde) and hydrazine analogs. Key intermediates, such as hydrazones, are characterized via FT-IR (C=N stretching at ~1600 cm⁻¹) and NMR (aromatic proton shifts at δ 7.0–8.5 ppm). Purity is confirmed using HPLC (C18 column, methanol:water mobile phase) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like unreacted aldehydes .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for determining molecular mass accuracy (e.g., ±0.001 Da). X-ray crystallography provides definitive structural confirmation, as seen in related hydrazide derivatives . For routine analysis, ¹³C NMR can distinguish carbonyl carbons (δ ~165–170 ppm) and aromatic carbons. Reverse-phase HPLC with UV detection at 254 nm ensures batch-to-batch consistency .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences, cytotoxicity thresholds). Researchers should:

- Replicate studies under standardized conditions (e.g., CLSI guidelines for MIC assays).

- Control variables : Use isogenic bacterial strains or matched cell lines to isolate mechanisms.

- Meta-analysis : Compare results across peer-reviewed studies, noting differences in dosage, solvent (DMSO vs. aqueous), and exposure time .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Light/thermal stability : Use ICH Q1A guidelines, storing samples at 40°C/75% RH and analyzing degradation products.

- Data interpretation : Apply kinetic models (e.g., first-order decay) to predict shelf-life .

Q. How can computational methods enhance understanding of the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinity to enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns.

- QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity using descriptors like logP and Hammett constants. Cross-validate with experimental IC₅₀ data .

Q. What strategies address low yield in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20%.

- Byproduct analysis : Use GC-MS to identify side products (e.g., Schiff bases) and adjust stoichiometry .

Data Analysis & Interpretation

Q. How should researchers statistically validate unexpected results in dose-response studies?

- Methodological Answer :

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals.

- Hypothesis testing : Compare biphasic vs. monophasic models via Akaike Information Criterion (AIC) .

Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results.

- Toxicogenomics : Corrogate gene expression changes (RNA-seq) with observed efficacy .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.